molecular formula C20H22N2O4S B2579600 1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 831246-35-6

1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2579600
CAS RN: 831246-35-6
M. Wt: 386.47
InChI Key: CUBYKHLKKCYBFW-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
BenchChem offers high-quality 1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Studies and Synthesis Techniques : Research by Ellis et al. (1972) focused on the preparation and structure of similar compounds, specifically investigating the reaction of trans-3,4-dibromotetrahydrothiophen dioxide with various amines and phosgene to create derivatives, which were then analyzed using X-ray crystallography Ellis, Sammes, Hursthouse, & Neidle, 1972.

  • Formation of Novel Compounds and Rearrangements : Klásek et al. (2010) explored the reaction of 3-Phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to the formation of new compounds. This process included rearrangements in specific conditions, yielding a range of novel thioxoimidazolidine-oxindoles and imidazoline-2-thiones Klásek, Lyčka, Mikšík, & Růžička, 2010.

  • Magnetic and Photochromic Behavior of Complexes : Cao et al. (2015) synthesized and characterized mononuclear complexes with bisthienylethenes. These complexes demonstrated distinct magnetic behaviors and photochromic properties upon irradiation with light, indicating potential applications in materials science Cao, Wei, Li, & Gu, 2015.

  • Synthesis of Heterocyclic Derivatives : Raslan and Sayed (2003) studied the synthetic potential of 3,5-diaminothiophene-2-carbonitrile derivatives, leading to the formation of various imidazo and pyrimidine derivatives, indicating a versatile approach to synthesizing polyfunctionally substituted thiophene derivatives Raslan & Sayed, 2003.

  • Inhibitory Activities in Biological Systems : McCarthy et al. (1990) reported that certain thienylalkylimidazole derivatives act as competitive inhibitors of dopamine beta-hydroxylase, an enzyme significant in neurochemistry. This suggests potential biomedical applications in the modulation of enzyme activity McCarthy, Matthews, Broersma, McDermott, Kastner, Hornsperger, Demeter, Weintraub, & Whitten, 1990.

  • Luminescence and Magnetism in Metal-Organic Frameworks : Wang et al. (2021) synthesized a metal-organic framework using a terthiophene-based imidazole linker, demonstrating ligand-based emission and metal-based magnetic behaviors. This showcases potential applications in the development of functional materials with dual properties Wang, He, Guo, Dunning, Humphrey, & Jones, 2021.

properties

IUPAC Name

3-(4-ethoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-3-26-17-10-8-16(9-11-17)22-19-13-27(24,25)12-18(19)21(20(22)23)15-6-4-14(2)5-7-15/h4-11,18-19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBYKHLKKCYBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one

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